
Fmoc-Sec(Mob)-OH
Übersicht
Beschreibung
N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine (N-FmSeCys) is a novel selenocysteine-containing peptide. It is a synthetic analogue of the naturally occurring selenoprotein, selenoprotein P (SelP). SelP is a major component of plasma and plays an important role in the maintenance of selenium homeostasis. N-FmSeCys has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer activities.
Wissenschaftliche Forschungsanwendungen
Selbstassemblierung und Funktionelle Materialien
Die 9-Fluorenylmethyloxycarbonyl (Fmoc)-Gruppe modifiziert Aminosäuren und kurze Peptide und verleiht ihnen bemerkenswerte Selbstassemblierungseigenschaften. Die inhärente Hydrophobie und Aromatizität der Fmoc-Gruppierung fördern die Assoziation von Bausteinen . Forscher haben Fmoc-modifizierte einzelne Aminosäuren, Di- und Tripeptide sowie Tetra- und Pentapeptide untersucht. Diese selbstassemblierenden Moleküle finden Anwendung in:
Cystein-Schutzgruppen in der Peptid- und Proteinchemie
Fmoc-Sec(Mob)-OH ist eine wertvolle Schutzgruppe für Cysteinreste während der Peptidsynthese. So trägt es bei:
- Anwendungen: this compound gewährleistet den richtigen Schutz von Cystein in der Peptid- und Proteinchemie .
Verbesserung der Festphasen-Peptidsynthese (SPPS)
Während SPPS entscheidend für die pharmazeutische Produktion von Peptiden ist, leidet sie unter einer hohen Prozessmassenintensität (PMI). Forscher haben die Ersetzung von Piperidin durch effektivere Fmoc-basierte Reagenzien untersucht, um die SPPS-Effizienz zu verbessern .
Wirkmechanismus
Target of Action
Fmoc-Sec(Mob)-OH, also known as Fmoc-sec(pmeobzl)-oh or N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues in peptide chains, specifically the cysteine residues .
Mode of Action
This compound acts as a protecting group for the cysteine thiol group during peptide synthesis . It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Fmoc group is removed under basic conditions, allowing the peptide chain to continue to grow .
Biochemical Pathways
The compound plays a crucial role in the Solid Phase Peptide Synthesis (SPPS) pathway . SPPS is a key technology for the production of pharmaceutical-grade peptides . The Fmoc group promotes the association of building blocks due to its inherent hydrophobicity and aromaticity .
Result of Action
The use of this compound in peptide synthesis results in the formation of complex peptides with precise structures . This is crucial for the biological activity of these peptides, as their function is often highly dependent on their three-dimensional structure .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . For example, the Fmoc group is removed under basic conditions . Additionally, the stability of different Fmoc-Sec derivatives can vary under different conditions .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylselanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5Se/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPAYIZRJRMXBI-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[Se]C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933905 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-{[(4-methoxyphenyl)methyl]selanyl}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150308-80-8 | |
| Record name | N-9-Fluorenylmethoxycarbonyl-Se-4-methoxybenzylselenocysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150308808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-{[(4-methoxyphenyl)methyl]selanyl}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using Fmoc-Sec(MBzl)-OH in solid-phase peptide synthesis?
A1: Fmoc-Sec(MBzl)-OH is valuable for synthesizing selenocysteine-containing peptides through solid-phase methods [, ]. The Fmoc group allows for standard deprotection strategies used in solid-phase peptide synthesis, while the 4-methoxybenzyl (MBzl) group protects the reactive selenol (SeH) moiety during synthesis []. This allows for controlled incorporation of selenocysteine into peptides.
Q2: How is the diselenide bond formed in peptides synthesized using Fmoc-Sec(MBzl)-OH?
A2: After incorporating Fmoc-Sec(MBzl)-OH into the peptide chain, the MBzl protecting groups can be removed. The deprotected selenocysteine residues can then be oxidized to form a diselenide bond []. This can be achieved using mild oxidizing agents like iodine or a dimethyl sulfoxide-trifluoroacetic acid system [].
Q3: What are the applications of peptides synthesized using Fmoc-Sec(MBzl)-OH?
A3: These peptides are valuable tools for studying selenoproteins, such as thioredoxin reductase []. By substituting cysteine with selenocysteine in specific peptide fragments, researchers can investigate the impact of selenium on protein structure, redox potential, and enzymatic activity []. This information contributes to understanding the biological roles of selenoproteins and their mechanisms of action.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)



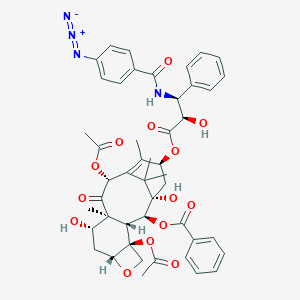
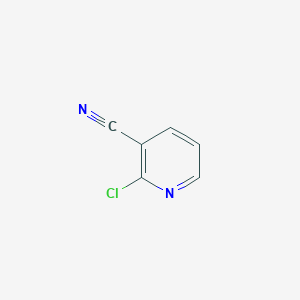

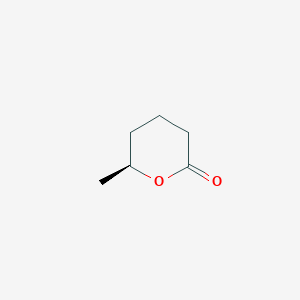

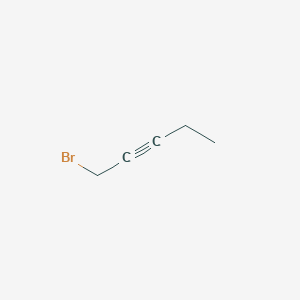
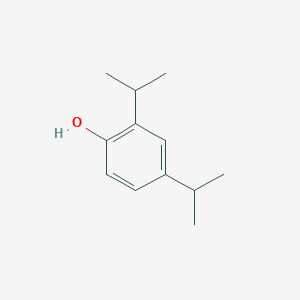
![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)